molecular formula C24H26ClN3O4 B2906166 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride CAS No. 2097919-29-2

1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride

Katalognummer B2906166
CAS-Nummer: 2097919-29-2
Molekulargewicht: 455.94
InChI-Schlüssel: QFBJAKJISNYMMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride, also known as BDQ, is a novel anti-tuberculosis drug developed by the TB Alliance. It is a member of a new class of drugs called diarylquinolines, which target the ATP synthase enzyme in Mycobacterium tuberculosis, the bacterium that causes tuberculosis (TB). BDQ has shown promising results in clinical trials and is currently being used in combination with other drugs for the treatment of drug-resistant TB.

Wirkmechanismus

1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride targets the ATP synthase enzyme in M. tuberculosis, which is responsible for generating energy for the bacterium. By inhibiting this enzyme, 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride disrupts the energy metabolism of the bacterium, leading to its death. 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride has a unique mechanism of action compared to other anti-TB drugs, which makes it effective against drug-resistant strains of the bacterium.
Biochemical and physiological effects:
1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride has been shown to have minimal toxicity in animal studies and clinical trials. It is well-tolerated by patients and has a low risk of causing adverse effects. 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride has been shown to penetrate well into the lungs and other tissues, where it can effectively target the bacterium. It has also been shown to have a long half-life, which allows for once-daily dosing.

Vorteile Und Einschränkungen Für Laborexperimente

1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride is a valuable tool for studying the energy metabolism of M. tuberculosis and for developing new anti-TB drugs. Its unique mechanism of action makes it effective against drug-resistant strains of the bacterium, which is a major advantage. However, 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride is a relatively new drug and its synthesis is complex, which can limit its availability for research purposes.

Zukünftige Richtungen

There are several future directions for the research and development of 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride. These include:
1. Studying the use of 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride in combination with other anti-TB drugs to improve treatment outcomes.
2. Investigating the potential use of 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride in the treatment of other bacterial infections, such as leprosy and Buruli ulcer.
3. Developing new derivatives of 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride with improved pharmacokinetic and pharmacodynamic properties.
4. Studying the mechanism of action of 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride in more detail to better understand its effectiveness against drug-resistant TB.
5. Developing new diagnostic tools to identify drug-resistant TB and to monitor treatment outcomes.
In conclusion, 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride is a promising new drug for the treatment of drug-resistant TB. Its unique mechanism of action and low toxicity make it an attractive option for patients with limited treatment options. Further research is needed to fully understand its potential in the treatment of other bacterial infections and to develop new derivatives with improved properties.

Synthesemethoden

The synthesis of 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with 4-chloroaniline to form 3-(4-chlorophenyl)-4,5-dimethoxybenzaldehyde. This intermediate is then reacted with 3,4-dimethoxyaniline to form 1-(3,4-dimethoxyphenyl)-2-(4-chlorophenyl)ethanone, which is then reacted with piperidine-4-carboxylic acid to form 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride. The final product is obtained as a hydrochloride salt.

Wissenschaftliche Forschungsanwendungen

1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride has been extensively studied for its potential use in the treatment of drug-resistant TB. It has been shown to be effective against both drug-sensitive and drug-resistant strains of M. tuberculosis, including multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride is also being studied for its potential use in the treatment of other bacterial infections, such as leprosy and Buruli ulcer.

Eigenschaften

IUPAC Name

1-(3-benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4.ClH/c1-30-20-12-17-19(13-21(20)31-2)26-14-18(23(28)15-6-4-3-5-7-15)22(17)27-10-8-16(9-11-27)24(25)29;/h3-7,12-14,16H,8-11H2,1-2H3,(H2,25,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBJAKJISNYMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.